4-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Description
4-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of biological activities, making it a promising candidate for the development of novel drugs.
Scientific Research Applications
Heterocyclic Compound Synthesis
4-Chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide serves as a crucial precursor in the synthesis of a wide range of heterocyclic compounds. This role is exemplified in the development of fluorinated benzothiazole derivatives, which have shown significant promise as antimicrobial agents. The introduction of fluorine atoms into the benzothiazole ring enhances the antimicrobial efficacy of these compounds, offering potential new treatments for bacterial infections (Desai et al., 2013).
Antimicrobial Activity
The compound's derivatives have demonstrated potent antimicrobial activities, highlighting its importance in developing new antimicrobial agents. This is particularly crucial in the fight against antibiotic-resistant strains of bacteria. The fluorinated derivatives of benzothiazole have been evaluated against various microbial strains, showing promising results that underscore the potential of these compounds in antimicrobial therapy (Sathe et al., 2011).
Anticancer Research
In the realm of anticancer research, the chemical's fluorine-substituted derivatives have been explored for their potential to inhibit the growth of cancer cells. Specifically, the synthesis of novel fluorinated benzothiazoles has been investigated for their cytotoxic effects against various cancer cell lines. This research avenue is particularly promising for developing targeted cancer therapies that minimize side effects and enhance efficacy (Hutchinson et al., 2001).
properties
IUPAC Name |
4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3OS/c21-14-6-4-13(5-7-14)19(26)25(12-16-3-1-2-10-23-16)20-24-17-9-8-15(22)11-18(17)27-20/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTOLXYCELWESI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
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